![molecular formula C17H19N3O3 B2602192 N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide CAS No. 2380174-05-8](/img/structure/B2602192.png)
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a pyridine derivative with an appropriate leaving group.
Attachment of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can target the azetidine ring or the pyridin-3-yloxy group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms or receptor interactions.
Medicine: The compound could be explored for its pharmacological properties, including potential activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
相似化合物的比较
Similar Compounds
N-(2-methoxyphenyl)-3-[(pyridin-2-yloxy)methyl]azetidine-1-carboxamide: Similar structure but with the pyridine group at a different position.
N-(2-methoxyphenyl)-3-[(pyridin-4-yloxy)methyl]azetidine-1-carboxamide: Another positional isomer with the pyridine group at the 4-position.
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]pyrrolidine-1-carboxamide: Similar compound with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the azetidine ring, in particular, may impart unique steric and electronic properties that influence its interactions with molecular targets.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-16-7-3-2-6-15(16)19-17(21)20-10-13(11-20)12-23-14-5-4-8-18-9-14/h2-9,13H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXXKORZLMZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
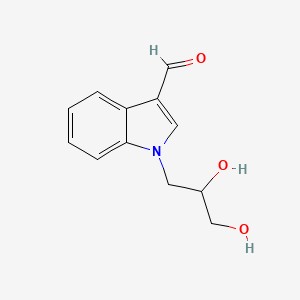
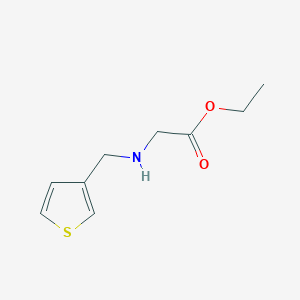
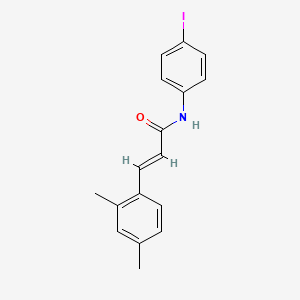
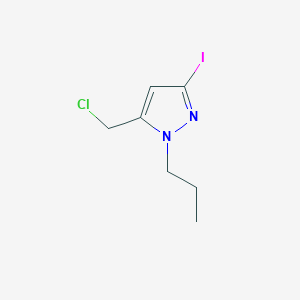
![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
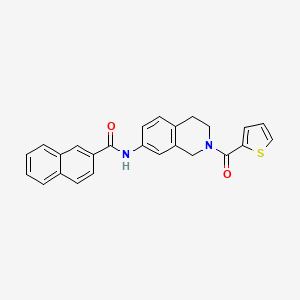
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)
![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2602131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2602132.png)
